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Compound of Interest

Compound Name: 6-chloro-N-methylpyridin-2-amine

Cat. No.: B183386

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical and materials science
research. This document is intended for researchers, scientists, and drug development
professionals, offering detailed predicted data and standardized experimental protocols for
NMR, IR, and MS analysis.

Introduction

6-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative with significant potential
in the synthesis of novel bioactive compounds and functional materials. A thorough
understanding of its spectroscopic characteristics is fundamental for its identification, purity
assessment, and quality control during synthesis and application. Due to the limited availability
of public experimental data, this guide presents a combination of predicted spectroscopic data
and established analytical methodologies to support research and development activities
involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 6-chloro-N-methylpyridin-2-amine. These
predictions are based on established computational models and provide a reliable reference for
experimental verification.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b183386?utm_src=pdf-interest
https://www.benchchem.com/product/b183386?utm_src=pdf-body
https://www.benchchem.com/product/b183386?utm_src=pdf-body
https://www.benchchem.com/product/b183386?utm_src=pdf-body
https://www.benchchem.com/product/b183386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Spectral Data for 6-chloro-N-methylpyridin-2-amine

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.4 Doublet of Doublets 1H H-4
~6.7 Doublet 1H H-5
~6.5 Doublet 1H H-3
~5.0 Broad Singlet 1H N-H
~2.9 Singlet 3H N-CHs

Solvent: CDCls, Reference: TMS at 0.00 ppm

Table 2: Predicted 3C NMR Spectral Data for 6-chloro-N-methylpyridin-2-amine

Chemical Shift (6) ppm Assignment
~159 C-2

~150 C-6

~138 C-4

~112 C-5

~106 C-3

~29 N-CHs

Solvent: CDClIs, Reference: TMS at 0.00 ppm

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 6-chloro-N-methylpyridin-2-amine
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Wavenumber (cm~?) Intensity Assignment

N-H Stretch (Secondary

3450-3350 Medium Amine)

3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch (N-CH3)
1600-1550 Strong C=C Stretch (Pyridine Ring)
1500-1400 Strong C=N Stretch (Pyridine Ring)
1335-1250 Strong Aromatic C-N Stretch[1]
800-700 Strong C-CI Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for 6-chloro-N-methylpyridin-2-amine

miz Relative Intensity (%) Assighment

[M]* (Molecular lon, 3>CIR7Cl

142/144 100/33 sotopes)

127/129 60/20 [M-CHs]*

107 40 [M-CIJ*

78 50 [CsHaN]* (Pyridyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 6-chloro-
N-methylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm
probe.

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a spectral width of 12 ppm, centered at 6
ppm.

o Use a 30-degree pulse width and a relaxation delay of 2 seconds.
o Accumulate 16 scans for a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm, centered
at 110 ppm.

o Use a 30-degree pulse width and a relaxation delay of 5 seconds.
o Accumulate 1024 scans.

Data Processing: Process the acquired free induction decays (FIDs) with an exponential
window function and Fourier transform. Phase and baseline correct the resulting spectra.
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a thin film of the sample on a KBr plate or utilize an Attenuated
Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Collect the sample spectrum over a range of 4000-400 cm~—1.
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o Co-add 32 scans at a resolution of 4 cm™1.

o Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

 Instrumentation: Employ a mass spectrometer with an electron ionization (El) or electrospray
ionization (ESI) source.

o Data Acquisition:
o For El, use an ionization energy of 70 eV.

o For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into
the source.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 6-chloro-N-methylpyridin-2-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide provides a foundational set of data and protocols to aid in the spectroscopic
analysis of 6-chloro-N-methylpyridin-2-amine. Researchers are encouraged to use this
information as a starting point for their experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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